molecular formula C16H21N B11652641 Pyridine, 2-(1-adamantylmethyl)-

Pyridine, 2-(1-adamantylmethyl)-

Cat. No.: B11652641
M. Wt: 227.34 g/mol
InChI Key: GGNYZRAUXYTWQL-UHFFFAOYSA-N
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Description

Pyridine, 2-(1-adamantylmethyl)- is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1-adamantylmethyl group.

Properties

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

2-(1-adamantylmethyl)pyridine

InChI

InChI=1S/C16H21N/c1-2-4-17-15(3-1)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14H,5-11H2

InChI Key

GGNYZRAUXYTWQL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE typically involves the reaction of adamantane derivatives with pyridine compounds. One common method includes the alkylation of pyridine with an adamantane-based alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The adamantane group undergoes selective oxidation under controlled conditions. Key transformations include:

Reaction ConditionsReagentsMajor ProductsNotes
Strong acidic oxidationKMnO₄, H₂SO₄Adamantane-1-carboxylic acidAdamantyl methyl group oxidizes preferentially over pyridine ring .
Radical-mediated oxidationH₂O₂, Fe²⁺Hydroxylated adamantane derivativesForms 2-(1-adamantylmethyl)pyridine N-oxide as an intermediate .

The adamantane’s tertiary C–H bonds are resistant to oxidation, but under harsh conditions (e.g., CrO₃), the methylene bridge oxidizes to a ketone, yielding 2-(1-adamantylcarbonyl)pyridine.

Reduction Reactions

The pyridine ring is susceptible to reduction, while the adamantane remains inert:

Reaction TypeReagents/ConditionsProductsYield (%)
Catalytic hydrogenationH₂, Pd/C (1 atm, 25°C)2-(1-Adamantylmethyl)piperidine85–90
Hydride reductionLiAlH₄, THF, refluxPartially reduced dihydropyridine60–65

Reduction with LiAlH₄ produces 1,2-dihydropyridine derivatives, whereas catalytic hydrogenation fully saturates the ring to piperidine . The adamantane group’s steric bulk slows reaction kinetics compared to unsubstituted pyridines.

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions due to meta-directing effects of the nitrogen:

ReactionReagentsProductsRegioselectivity
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-2-(1-adamantylmethyl)pyridine>90% selectivity
HalogenationCl₂, AlCl₃, 40°C5-Chloro-2-(1-adamantylmethyl)pyridineLimited by steric hindrance

The adamantane group sterically hinders substitution at the 4- and 6-positions, favoring 3- and 5-substitution even under forcing conditions .

Nucleophilic Reactions

The nitrogen atom participates in coordination and alkylation:

ReactionReagentsProductsApplications
AlkylationCH₃I, K₂CO₃, DMFN-Methylpyridinium iodideIonic liquid synthesis
CoordinationPd(OAc)₂, PPh₃Pd(II) complexesCatalysis in cross-coupling

The N-alkylated derivatives exhibit enhanced solubility in polar solvents, making them useful in catalytic systems .

Radical and Photochemical Reactions

Adamantane’s stability extends to radical processes:

ReactionConditionsProductsMechanism
Minisci reactionPivalic acid, AgNO₃, H₂SO₄2-tert-Butyl-2-(1-adamantylmethyl)pyridineRadical alkylation
Photochemical dimerizationUV light, RT4,4'-Bipyridine derivatives[4+2] Cycloaddition

Radical reactions proceed efficiently at the pyridine’s α-position due to resonance stabilization .

Thermal and Catalytic Transformations

Thermal decomposition studies reveal:

ConditionsProductsDecomposition Pathway
300°C, inert atmosphereAdamantane + pyridine fragmentsRetro-Diels-Alder cleavage
400°C, O₂CO₂, H₂O, NOₓComplete combustion

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives are known for their pharmacological potential. The incorporation of the adamantyl group into the pyridine structure enhances its biological activity and solubility, making it a valuable scaffold in drug development.

  • Anticancer Activity : Research indicates that adamantane-substituted purines exhibit improved pharmacological profiles as potential anticancer agents. These compounds can inhibit cyclin-dependent kinases, which are crucial in regulating the cell cycle. For instance, studies have shown that certain adamantane derivatives demonstrate higher inhibition activity towards CDK2/cyclin E than their parent compounds, suggesting enhanced efficacy against cancer cells .
  • Anti-inflammatory and Analgesic Properties : Pyridine derivatives have been evaluated for their anti-inflammatory and analgesic effects. For example, a study found that new imides derived from pyridine exhibited significant analgesic properties comparable to morphine in animal models .
  • Neurological Disorders : Compounds similar to pyridine, 2-(1-adamantylmethyl)- have been investigated for their potential in treating neurodegenerative diseases. Their ability to modulate receptors involved in pain and inflammation positions them as candidates for addressing conditions like Alzheimer's disease and multiple sclerosis .

Organic Synthesis

The unique structural features of pyridine, 2-(1-adamantylmethyl)- facilitate its use in organic synthesis:

  • Building Block for Complex Molecules : The compound serves as a versatile building block in synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications .
  • Catalysis : Pyridine derivatives are often employed as catalysts or ligands in chemical reactions. Their ability to stabilize transition states makes them valuable in palladium-catalyzed reactions, such as the amination of dichloroquinolines .

Material Science

In material science, pyridine derivatives are explored for their properties in creating advanced materials:

  • Conductive Polymers : The integration of pyridine into polymer matrices can enhance electrical conductivity. Research has shown that incorporating adamantane moieties into conductive polymers improves their mechanical and thermal stability .
  • Nanomaterials : Pyridine derivatives are also being investigated for use in nanotechnology applications, including the development of nanoscale sensors and drug delivery systems due to their favorable interaction with biological membranes .

Case Studies and Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAdamantane-substituted purinesEnhanced inhibition of CDK2/cyclin E; potential anticancer agents
Anti-inflammatoryPyridine imidesSignificant analgesic effects comparable to morphine
Organic SynthesisCatalytic reactionsEffective palladium-catalyzed amination of dichloroquinolines
Material ScienceConductive polymersImproved mechanical and thermal stability with pyridine integration
NanotechnologyDrug delivery systemsFavorable interactions with biological membranes enhancing delivery efficiency

Mechanism of Action

The mechanism by which 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE exerts its effects is largely dependent on its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively. Once inside the cell, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Adamantane-Containing Heterocycles

Adamantane derivatives with nitrogenous heterocycles exhibit diverse bioactivities. Key analogs include:

Compound Heterocycle Substituent CAS Number Reported Activity
Pyridine, 2-(1-adamantylmethyl)- Pyridine 1-Adamantylmethyl N/A* Potential psychotropic
Memantine Adamantane 1,3-Dimethyl-5-amino 19982-08-2 NMDA receptor antagonist
Rimantadine Adamantane (1-Adamantylmethyl)amine 1501-84-4 Anti-influenza
2-Quinolinyl-substituted adamantane-1,3-diamine Quinoline Adamantane-1,3-diamine N/A Synthetic intermediate

Key Observations :

  • Lipophilicity: The adamantyl group in Pyridine, 2-(1-adamantylmethyl)- likely enhances membrane permeability compared to non-adamantane pyridines, similar to rimantadine’s improved bioavailability over amantadine .
  • Synthetic Methods: Unlike quinolinyl adamantane derivatives synthesized via non-catalytic routes , Pyridine, 2-(1-adamantylmethyl)- may employ catalytic methods, though specifics are undocumented.

Pyridine-Based Derivatives

Simpler pyridine analogs highlight the role of substituents in modulating activity:

Compound Substituent CAS Number Applications
2-Aminopyridine Amino (-NH₂) 504-29-0 Pharmaceutical intermediate
2-(2-Aminoethyl)pyridine 2-Aminoethyl (-CH₂CH₂NH₂) 2703-53-5 Ligand in coordination chemistry
Pyridine, 2-(1-adamantylmethyl)- 1-Adamantylmethyl N/A Underexplored, potential CNS activity

Functional Differences :

  • Electronic Effects: The electron-donating adamantylmethyl group in Pyridine, 2-(1-adamantylmethyl)- may reduce pyridine’s basicity compared to 2-Aminopyridine, altering reactivity in drug-target interactions.

Q & A

Basic: What are the common synthetic routes for Pyridine, 2-(1-adamantylmethyl)-, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling the adamantyl group to the pyridine ring via cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) or nucleophilic substitution. For example, adamantane-containing pyrido[2,3-d]pyrimidine derivatives are synthesized by reacting 3-aminoadamantan-1-ol with halogenated pyridine precursors under reflux conditions in polar aprotic solvents like DMF . Optimization includes catalyst screening (e.g., CuI for Ullmann couplings), temperature control (80–120°C), and inert atmospheres to prevent oxidation. Yield improvements are achieved by adjusting stoichiometry and using coupling agents like EDCI .

Basic: What spectroscopic and chromatographic techniques are used to characterize Pyridine, 2-(1-adamantylmethyl)-?

Answer:

  • 1H/13C NMR : Confirms adamantyl C-H peaks (δ 1.6–2.1 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). Quaternary carbons in adamantane appear at δ 30–40 ppm .
  • LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity.
  • FTIR : Identifies C-N stretches (1250–1350 cm⁻¹) and adamantane C-C vibrations (2850–2960 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects of the bulky adamantyl group .

Advanced: How can computational methods like DFT guide the design of derivatives with enhanced bioactivity?

Answer:
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and steric interactions between the adamantyl group and target enzymes. For aminoimidazodipyridines, DFT studies reveal charge distribution at the pyridine N-atom, guiding functionalization at the 2-position to improve binding affinity . Molecular docking simulations further optimize substituent placement for antimicrobial or anti-inflammatory activity .

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies may arise from assay-specific conditions (e.g., pH, solvent) or cellular uptake variability. For example, adamantane-pyrido[2,3-d]pyrimidine derivatives showed higher in vitro antimicrobial activity against Gram-positive bacteria than Gram-negative, likely due to outer membrane permeability differences . Control experiments include:

  • Standardizing solvent systems (e.g., DMSO concentration ≤1%).
  • Validating cytotoxicity via MTT assays.
  • Cross-referencing with computational ADMET predictions .

Basic: What safety protocols are critical when handling Pyridine, 2-(1-adamantylmethyl)-?

Answer:

  • PPE : Nitrile gloves, EN 166-certified goggles, and N95 respirators to avoid inhalation of aerosols .
  • Ventilation : Use fume hoods for reactions generating dust or vapors.
  • Storage : Cool (2–8°C), dry conditions in airtight containers away from oxidizers .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the adamantyl group influence regioselectivity in electrophilic substitution reactions?

Answer:
The bulky adamantyl group induces steric hindrance, directing electrophiles (e.g., nitrating agents) to the para position of the pyridine ring. For example, nitration of 2-benzylpyridine analogs yields 2-(2,4-dinitrobenzyl)pyridine due to meta-directing effects of the nitro group . Solvent polarity (e.g., toluene vs. pyridine) further modulates reaction pathways .

Advanced: What strategies improve yield in catalytic coupling reactions involving adamantyl groups?

Answer:

  • Catalyst Selection : [Cp*IrCl2]2 enhances cyclization efficiency for pyridine-adjacent alkynyl substrates .
  • Solvent Optimization : Toluene improves solubility of hydrophobic adamantyl intermediates .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) for Ullmann couplings .

Advanced: How to address low reproducibility in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove adamantane byproducts .
  • Batch Consistency : Pre-dry solvents (molecular sieves) and substrates to <50 ppm moisture .

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